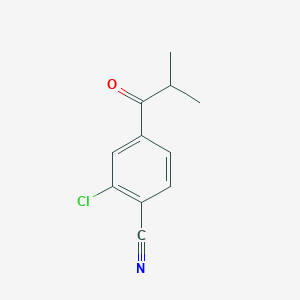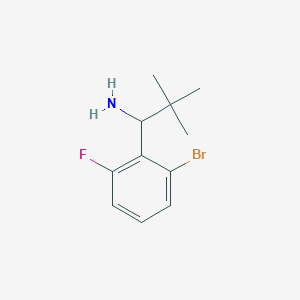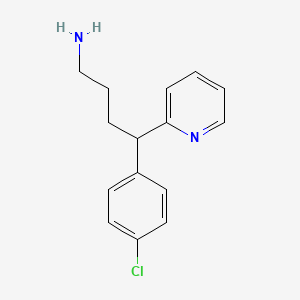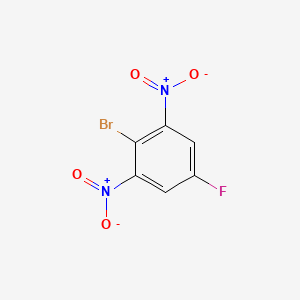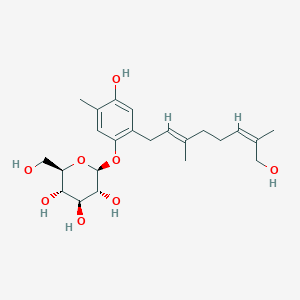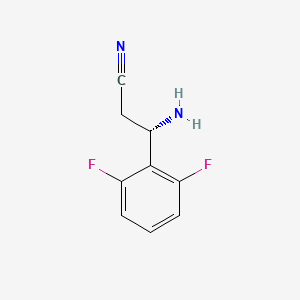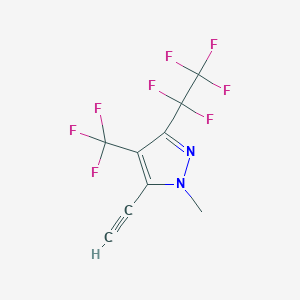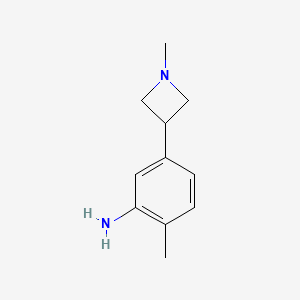![molecular formula C7H12ClF2NO B13040278 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClF₂NO and a molecular weight of 199.63 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an amine and an epoxide to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction can produce difluorinated amines or hydrocarbons. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane: Similar spirocyclic structure but with a different ring size.
3,3-Difluoro-1-oxa-6-aza-spiro[4.3]octane: Another spirocyclic compound with a smaller ring system.
Uniqueness
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms within the spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H12ClF2NO |
|---|---|
Molecular Weight |
199.62 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(11-5-7)1-2-10-4-6;/h10H,1-5H2;1H |
InChI Key |
LVTGPDRMOHKOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(CO2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)

